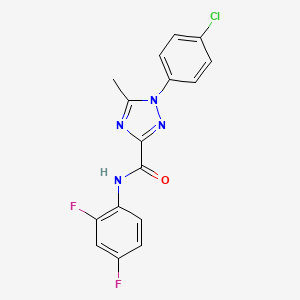

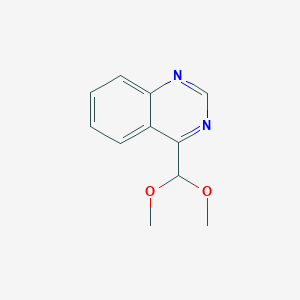

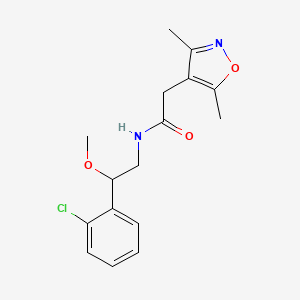

![molecular formula C24H28N6O B2598723 N4-(3-methoxyphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946349-72-0](/img/structure/B2598723.png)

N4-(3-methoxyphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound islong to the class of organic compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For instance, one method involves refluxing a compound in phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Similar compounds have shown promising anti-proliferative activities against human breast cancer cells and human gastric cancer cells . They have also exhibited certain-to-excellent antibacterial and antifungal activity .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by 1H NMR and 13C NMR .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study described an efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the compound's relevance in the development of new materials with potential anti-inflammatory and anti-cancer activities. This synthesis route offers operational simplicity and short reaction times, indicating the compound's utility in medicinal chemistry and materials science (Kaping et al., 2016).

Antiviral Activity

Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, a structurally related group, highlighted their marked inhibitory activity against retrovirus replication. This underscores the potential of N4-(3-methoxyphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine analogs in antiviral research, particularly for HIV (Hocková et al., 2003).

Electrochromic and Optoelectronic Properties

A study focused on novel polyimides, including those derived from aromatic diamines similar to this compound, demonstrated significant potential in electrochromic devices. The research highlighted how structural manipulation impacts the physical properties and performance of these materials, indicating their importance in developing advanced optoelectronic devices (Constantin et al., 2019).

Antimicrobial and Corrosion Inhibition

Compounds structurally related to this compound have been investigated for their antimicrobial activities and potential as corrosion inhibitors. This application is crucial in materials science, where preventing material degradation and combatting microbial growth are key concerns (Sayed et al., 2018).

Photophysical Properties

Research into pyrazolo[1,5-a]pyrimidine derivatives with triphenylamine and pyrazolo[1,5-a]pyrimidine moieties highlighted their intramolecular charge transfer (ICT) fluorophores. These compounds exhibit significant photophysical properties, suggesting their utility in developing fluorescent indicators and materials for optical applications (Tigreros et al., 2021).

Mecanismo De Acción

The mechanism of action for similar compounds involves the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Direcciones Futuras

Propiedades

IUPAC Name |

4-N-(3-methoxyphenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-4-14-29(15-5-2)24-27-22(26-18-10-9-13-20(16-18)31-3)21-17-25-30(23(21)28-24)19-11-7-6-8-12-19/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIDBRBTHGTLGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

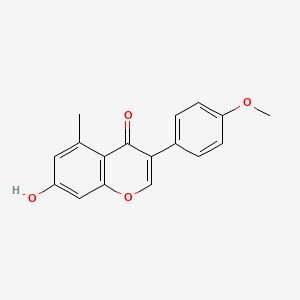

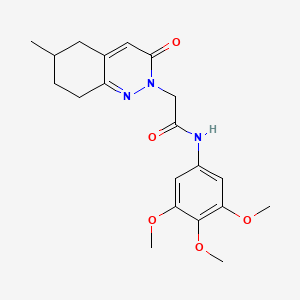

![3'-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2598646.png)

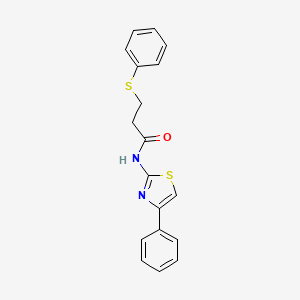

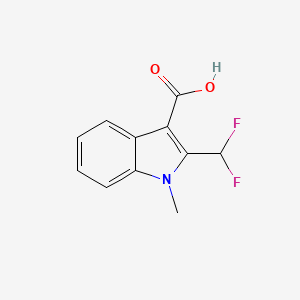

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2598651.png)

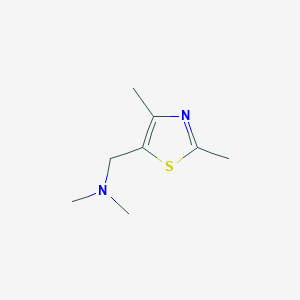

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B2598654.png)

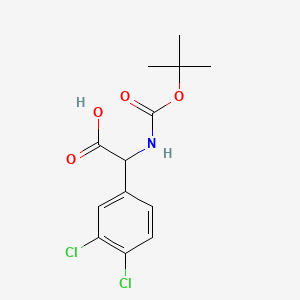

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2598662.png)